molecular formula C14H23N3O3 B7099000 Tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate

Tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate

Cat. No.: B7099000
M. Wt: 281.35 g/mol
InChI Key: DBZHCEMDOYQOFT-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)20-13(18)17-5-4-11(17)9-16-6-7-19-12(8-15)10-16/h11-12H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZHCEMDOYQOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN2CCOC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group under basic conditions.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated azetidine can react with morpholine in the presence of a base to form the desired product.

    Protection of the Carboxyl Group: The carboxyl group is often protected as a tert-butyl ester to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate serves as a versatile intermediate. Its strained ring structure and multiple functional groups make it a valuable building block for constructing more complex molecules.

Biology and Medicine

The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infections.

Industry

In the chemical industry, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals

Mechanism of Action

The exact mechanism of action of tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and the azetidine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: These compounds share the azetidine ring and carboxylate group but may differ in other substituents.

    Morpholine derivatives: Compounds containing the morpholine ring but lacking the azetidine moiety.

    Cyanomorpholine derivatives: Compounds with the cyano group and morpholine ring but different core structures.

Uniqueness

Tert-butyl 2-[(2-cyanomorpholin-4-yl)methyl]azetidine-1-carboxylate is unique due to the combination of the azetidine ring, morpholine moiety, and cyano group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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